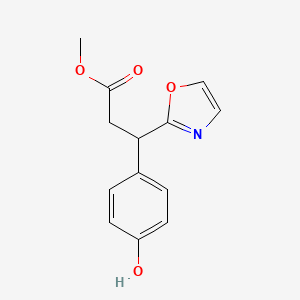
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a hydroxyphenyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminophenol and an aldehyde under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenol derivative reacts with an electrophile.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Amides and ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole Derivatives: Compounds such as 2,5-dimethyl-1,3-oxazole and 4,5-diphenyl-2-oxazole share structural similarities.
Phenylpropanoate Derivatives: Compounds like methyl 3-(4-hydroxyphenyl)propanoate and ethyl 3-(4-hydroxyphenyl)propanoate are structurally related.
Uniqueness
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is unique due to the combination of its oxazole ring and hydroxyphenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C13H13NO4/c1-17-12(16)8-11(13-14-6-7-18-13)9-2-4-10(15)5-3-9/h2-7,11,15H,8H2,1H3 |
InChI-Schlüssel |
RSROMXMQWVWHSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
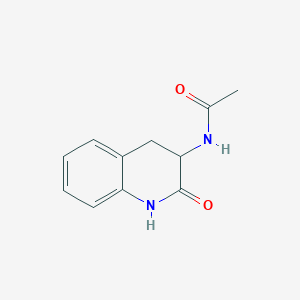
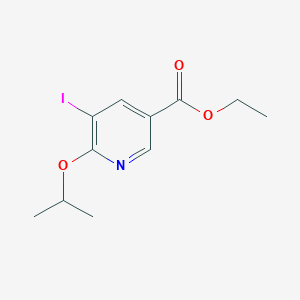
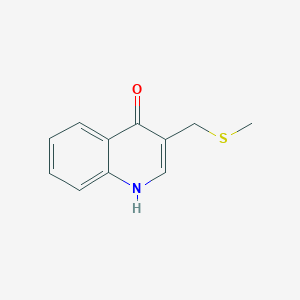
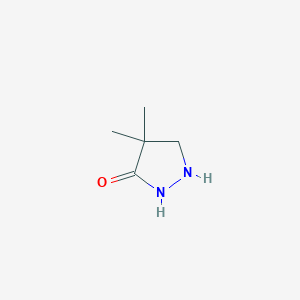
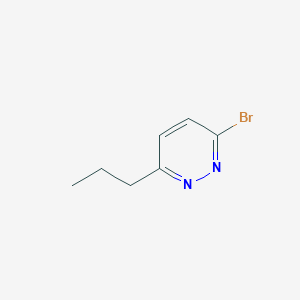
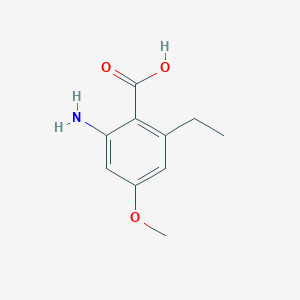
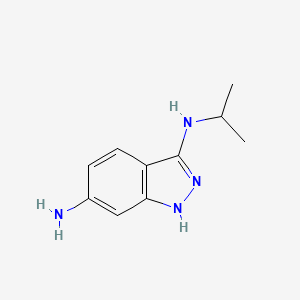
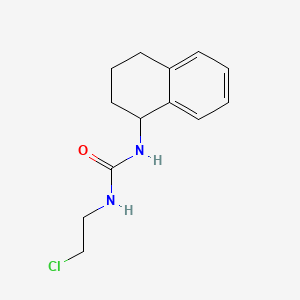
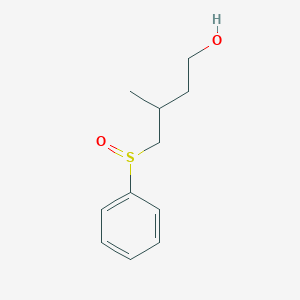
![3-(4-Bromophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8622575.png)

![4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622598.png)
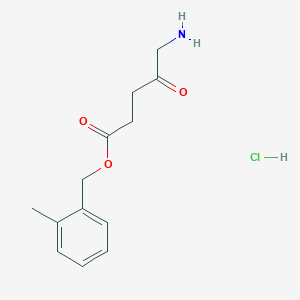
![1-Methyl-2-(propane-1-sulfinyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8622612.png)
